N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-phenylbutanamide
Description
N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-phenylbutanamide is a quinazolinone derivative characterized by a 3,4-dihydroquinazolin-4-one core substituted with a 4-fluorophenyl group at position 3, a methyl group at position 2, and a 4-phenylbutanamide moiety at position 4. Its molecular formula is C₂₆H₂₄FN₃O₂, with a molecular weight of 429.49 g/mol (calculated).
Properties
IUPAC Name |
N-[3-(4-fluorophenyl)-2-methyl-4-oxoquinazolin-6-yl]-4-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN3O2/c1-17-27-23-15-12-20(28-24(30)9-5-8-18-6-3-2-4-7-18)16-22(23)25(31)29(17)21-13-10-19(26)11-14-21/h2-4,6-7,10-16H,5,8-9H2,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBSEAFILGSAKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NC(=O)CCCC3=CC=CC=C3)C(=O)N1C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401132533 | |
| Record name | N-[3-(4-Fluorophenyl)-3,4-dihydro-2-methyl-4-oxo-6-quinazolinyl]benzenebutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401132533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1105207-59-7 | |
| Record name | N-[3-(4-Fluorophenyl)-3,4-dihydro-2-methyl-4-oxo-6-quinazolinyl]benzenebutanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1105207-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[3-(4-Fluorophenyl)-3,4-dihydro-2-methyl-4-oxo-6-quinazolinyl]benzenebutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401132533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Quinazolinone Derivatives with Modified Side Chains
N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-phenylbutanamide
- Molecular Formula : C₁₉H₁₉N₃O₂
- Molecular Weight : 321.37 g/mol
- Key Differences : Lacks the 4-fluorophenyl substituent at position 3. The absence of fluorine may reduce electronegativity and alter binding interactions compared to the target compound.
- Availability: CAS No. 1441896-04-3 .
3-(4-Methoxyphenyl)-N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)propanamide
- Molecular Formula : C₁₉H₁₉N₃O₃
- Molecular Weight : 337.37 g/mol
- Key Differences: Contains a 4-methoxyphenylpropanamide group instead of 4-phenylbutanamide.
AJ5d: N-(2-(2-Chlorophenyl)-4-oxothiazolidin-3-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide
- Key Features: Integrates a thiazolidinone ring and a thioacetamide linker. The chloro substituent and sulfur atom may increase steric bulk and alter redox properties.
- Synthesis Yield: 61% (lower than typical yields for simpler quinazolinones) .
Halogen-Substituted Quinazolinones and Related Heterocycles
Claturafenib (BRAF Inhibitor)
- Structure: N-{2-chloro-3-[(5-chloro-3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)amino]-4-fluorophenyl}-3-fluoroazetidine-1-sulfonamide
- Key Differences : Contains dual chloro/fluoro substitutions, a sulfonamide linkage, and an azetidine ring. These features enhance BRAF kinase selectivity compared to the target compound’s butanamide group.
- Activity: Explicitly documented as a BRAF inhibitor, highlighting the therapeutic relevance of quinazolinone scaffolds in oncology .
4-(6-Bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)butanamide
Triazole-Based Analogues
Compounds 7–9 and 10–15 from feature 1,2,4-triazole cores with sulfonyl and halogen substituents. For example:
- Compound 10: (2-(5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone
- The sulfonyl group enhances acidity, which may affect pharmacokinetics .
Tabulated Comparison of Key Compounds
Research Implications and Challenges
- Structural Flexibility : The target compound’s 4-phenylbutanamide side chain offers modularity for optimizing binding affinity, whereas halogenation (e.g., in claturafenib) improves target specificity.
- Synthetic Complexity : Thioether-linked derivatives (e.g., AJ5d) require multi-step synthesis with moderate yields, posing scalability challenges .
- Biological Relevance : While claturafenib’s BRAF inhibition is proven, the target compound’s fluorophenyl group warrants exploration in similar kinase assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
